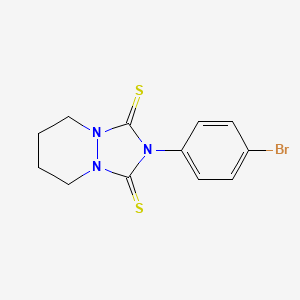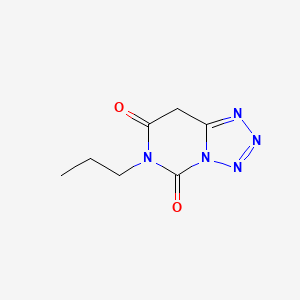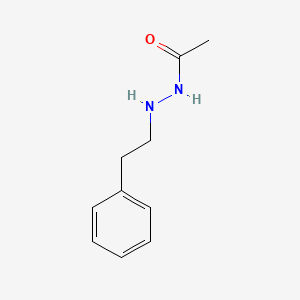
N2-Acetylphenelzine
Overview
Description
N2-Acetylphenelzine is a chemical compound known for its neurochemical properties. It is a relatively potent inhibitor of monoamine oxidase-A and -B, enzymes that play a crucial role in the metabolism of neurotransmitters such as noradrenaline and serotonin
Mechanism of Action
Target of Action
1-Acetyl-2-phenethylhydrazine, also known as n’-(2-phenylethyl)acetohydrazide, primarily targets oxyhaemoglobin . Oxyhaemoglobin is a form of hemoglobin that is bound to oxygen and is responsible for transporting oxygen from the lungs to the body’s tissues .
Mode of Action
The compound interacts with oxyhaemoglobin, reacting with it to form free radicals . Free radicals are atoms or molecules that have unpaired electrons, making them highly reactive and capable of causing various types of chemical reactions .
Biochemical Pathways
It is known that the compound’s interaction with oxyhaemoglobin and the subsequent formation of free radicals can lead tooxidative stress . Oxidative stress occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. This can affect various biochemical pathways and have downstream effects on cellular functions .
Result of Action
The primary result of 1-Acetyl-2-phenethylhydrazine’s action is the induction of haemolytic anaemia . Haemolytic anaemia is a condition characterized by the premature destruction of red blood cells, leading to a decrease in their number in the bloodstream . This can result in various symptoms, including fatigue, weakness, and shortness of breath .
Biochemical Analysis
Biochemical Properties
1-Acetyl-2-phenethylhydrazine plays a significant role in biochemical reactions, particularly in the formation of free radicals when it reacts with oxyhaemoglobin . This compound is known to interact with various enzymes and proteins, including those involved in the hematopoietic system. The interaction with oxyhaemoglobin leads to the formation of free radicals, which can induce haemolytic anaemia . Additionally, 1-Acetyl-2-phenethylhydrazine is used as a vascular tumor initiator in experimental animal models .
Cellular Effects
1-Acetyl-2-phenethylhydrazine has notable effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress through the generation of free radicals. This oxidative stress can lead to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with oxyhaemoglobin and the subsequent formation of free radicals can disrupt normal cellular functions and lead to cell death .
Molecular Mechanism
The molecular mechanism of 1-Acetyl-2-phenethylhydrazine involves its interaction with oxyhaemoglobin, leading to the formation of free radicals . These free radicals can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound’s ability to induce oxidative stress is a key factor in its role as a vascular tumor initiator . Additionally, 1-Acetyl-2-phenethylhydrazine may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-2-phenethylhydrazine can change over time. The compound’s stability and degradation are important factors to consider. Over time, 1-Acetyl-2-phenethylhydrazine may degrade, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained oxidative stress and cellular damage. In vitro and in vivo studies have shown that prolonged exposure to 1-Acetyl-2-phenethylhydrazine can lead to chronic haemolytic anaemia and other adverse effects .
Dosage Effects in Animal Models
The effects of 1-Acetyl-2-phenethylhydrazine vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and cellular damage. At high doses, 1-Acetyl-2-phenethylhydrazine can cause severe oxidative damage, leading to significant cellular dysfunction and toxicity. Animal studies have shown that high doses of the compound can result in acute haemolytic anaemia and other toxic effects .
Metabolic Pathways
1-Acetyl-2-phenethylhydrazine is involved in various metabolic pathways, including those related to oxidative stress and free radical formation. The compound interacts with enzymes such as oxyhaemoglobin, leading to the generation of free radicals . These free radicals can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve phase I and phase II metabolic reactions, including oxidation and conjugation processes .
Transport and Distribution
The transport and distribution of 1-Acetyl-2-phenethylhydrazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 1-Acetyl-2-phenethylhydrazine can accumulate in various cellular compartments, including the cytoplasm and organelles . The distribution of the compound within tissues can affect its overall activity and function.
Subcellular Localization
1-Acetyl-2-phenethylhydrazine is localized in various subcellular compartments, including the cytoplasm and organelles. The compound’s subcellular localization can influence its activity and function. For instance, the interaction with oxyhaemoglobin and the subsequent formation of free radicals primarily occur in the cytoplasm . Additionally, post-translational modifications and targeting signals may direct 1-Acetyl-2-phenethylhydrazine to specific cellular compartments, affecting its overall function and activity .
Preparation Methods
The synthesis of N2-Acetylphenelzine typically involves the acetylation of phenelzine at the N2 position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
N2-Acetylphenelzine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced back to phenelzine under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-Acetylphenelzine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the inhibition of monoamine oxidase enzymes.
Biology: It is used to investigate the role of monoamine oxidase in neurotransmitter metabolism.
Industry: It may be used in the development of new pharmaceuticals targeting monoamine oxidase enzymes.
Comparison with Similar Compounds
N2-Acetylphenelzine is similar to phenelzine, a more potent monoamine oxidase inhibitor. unlike phenelzine, this compound does not affect the levels of amino acid neurotransmitters such as alanine and γ-aminobutyric acid . Other similar compounds include:
Phenelzine: A potent monoamine oxidase inhibitor used in the treatment of depression.
N-(2-cyanoethyl)-2-phenylethylamine: A prodrug of 2-phenylethylamine with neuropharmacological properties.
This compound’s unique profile makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-phenylethyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBNIFLGBKGGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989069 | |
| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69352-50-7 | |
| Record name | N-Acetylphenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


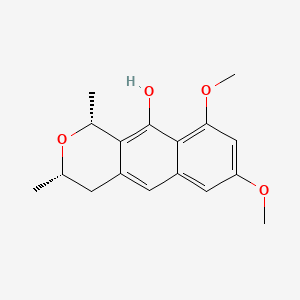



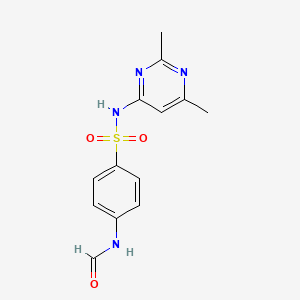

![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)
![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)
![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)
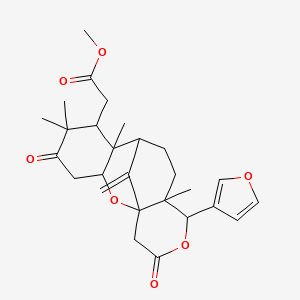
![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)
